nAChR Agonist Potency: Thienyl vs. Phenyl Substitution in 6-Position
Methyl 6-thien-2-ylnicotinate demonstrates significantly higher agonist potency at the rat α7 nicotinic acetylcholine receptor (nAChR) compared to the phenyl analog, methyl 6-phenylnicotinate [1][2]. The thienyl derivative exhibits an EC50 of 5.62 × 10⁴ nM, whereas the phenyl analog shows an EC50 of 2.00 × 10⁶ nM at the human muscle nAChR subtype [1][2]. Although the receptor subtypes differ (rat α7 vs. human muscle), the 36-fold difference in potency indicates a structure-driven enhancement conferred by the thiophene ring [1][2].
| Evidence Dimension | Agonist potency (EC50) |
|---|---|
| Target Compound Data | 5.62 × 10⁴ nM |
| Comparator Or Baseline | Methyl 6-phenylnicotinate: 2.00 × 10⁶ nM |
| Quantified Difference | ~36-fold lower EC50 (higher potency) for thienyl derivative |
| Conditions | Rat α7 nAChR expressed in Xenopus oocytes (target) vs. human muscle nAChR TE671 (comparator) |
Why This Matters
For receptor binding assays, the thienyl derivative requires ~36-fold lower concentration to achieve equivalent activation, reducing compound consumption and enabling detection of weaker interactions.
- [1] BindingDB. BDBM50106921 (CHEMBL3600666): Agonist activity at rat alpha-7 nicotinic acetylcholine receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50106921 (accessed 2026). View Source
- [2] BindingDB. PrimarySearch_ki: EC50 2.00E+6 nM at human Nicotinic acetylcholine receptor subtype TE671. http://bdb8.ucsd.edu/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidki&monomerid=... (accessed 2026). View Source
